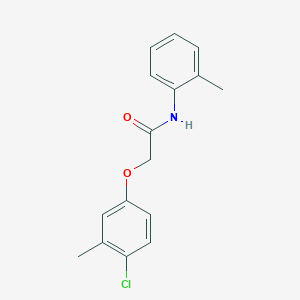
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research applications. It is a member of the fibric acid class of drugs that are commonly used for the treatment of hyperlipidemia and dyslipidemia. Clofibric acid has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
Clofibric acid exerts its effects through the activation of PPARs. PPARs are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. Clofibric acid binds to the ligand-binding domain of PPARs, inducing a conformational change that allows the receptor to bind to DNA and activate gene transcription. The activation of PPARs by 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Clofibric acid has also been shown to improve insulin sensitivity, reduce inflammation, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibric acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid also has some limitations. It is a non-specific activator of PPARs, which can lead to off-target effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. One area of research is the identification of novel PPAR ligands that have improved specificity and reduced toxicity compared to 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. Another area of research is the development of new therapeutic applications for 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid, such as the treatment of metabolic disorders and inflammation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid in combination with other drugs or therapies is an area of active research.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid involves the reaction between 4-chloro-3-methylphenol and 2-methylphenylacetyl chloride in the presence of an acid catalyst. The resulting product is then treated with aqueous sodium hydroxide to form the final compound. The yield of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid synthesis can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively used in scientific research applications due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Clofibric acid has been shown to activate PPARα and PPARγ, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-15(11)18-16(19)10-20-13-7-8-14(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGECYCVPIEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
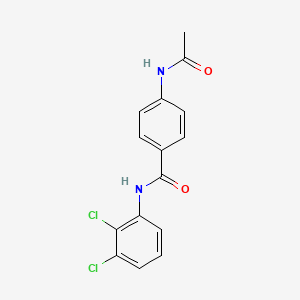
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)

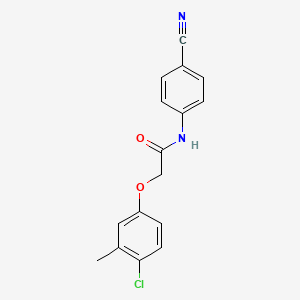

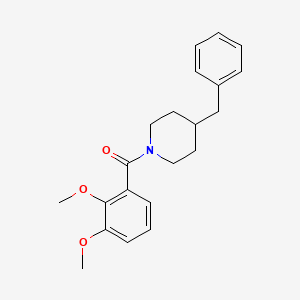
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)
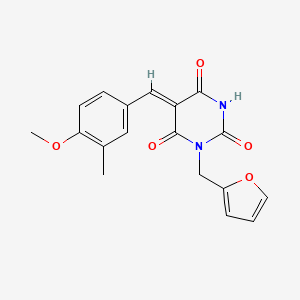
![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
